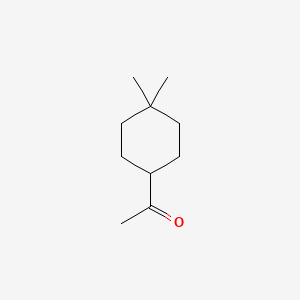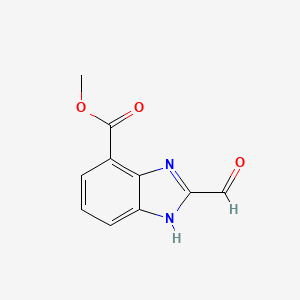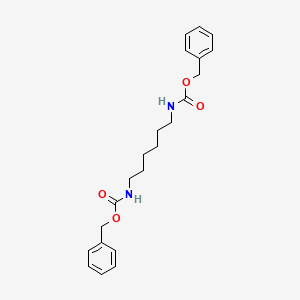
NSC 153621
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 153621: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program
Métodos De Preparación
The preparation of NSC 153621 involves several synthetic routes and reaction conditions. The exact methods can vary, but typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions, starting from readily available precursors. These steps may include nucleophilic substitution, condensation reactions, and purification processes.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
NSC 153621 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 153621 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on cancer cells and other diseases.
Industry: this compound is used in the development of new materials and products, as well as in quality control and testing processes.
Mecanismo De Acción
The mechanism of action of NSC 153621 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally includes:
Molecular Targets: this compound may target specific proteins, enzymes, or receptors in cells, leading to changes in cellular processes and functions.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
NSC 153621 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include other synthetic organic molecules used in research and development.
Uniqueness: this compound is unique in its specific chemical structure and the particular effects it has on molecular targets and pathways. Its distinct properties make it valuable for specific research applications.
Propiedades
Número CAS |
18507-95-4 |
|---|---|
Fórmula molecular |
C13H10ClNO4 |
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
benzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C13H10N.ClHO4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VAOIZLVZCRHHDL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)



![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)


![HYDRAZINE,[(4-CHLORO-3-METHYLPHENYL)METHYL]-](/img/structure/B8675114.png)



